3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18098175
InChI: InChI=1S/C12H14F3NO.ClH/c1-17-11-6-8(9-4-5-16-7-9)2-3-10(11)12(13,14)15;/h2-3,6,9,16H,4-5,7H2,1H3;1H
SMILES:
Molecular Formula: C12H15ClF3NO
Molecular Weight: 281.70 g/mol

3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride

CAS No.:

Cat. No.: VC18098175

Molecular Formula: C12H15ClF3NO

Molecular Weight: 281.70 g/mol

* For research use only. Not for human or veterinary use.

3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride -

Specification

Molecular Formula C12H15ClF3NO
Molecular Weight 281.70 g/mol
IUPAC Name 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H14F3NO.ClH/c1-17-11-6-8(9-4-5-16-7-9)2-3-10(11)12(13,14)15;/h2-3,6,9,16H,4-5,7H2,1H3;1H
Standard InChI Key SJYZOYYHZFICIF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C2CCNC2)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride reflects its structure:

  • A pyrrolidine ring (a five-membered saturated amine ring) at position 3 of the phenyl group.

  • Methoxy (–OCH₃) and trifluoromethyl (–CF₃) substituents at positions 3 and 4 of the phenyl ring, respectively.

  • A hydrochloride salt formed via protonation of the pyrrolidine’s secondary amine.

Molecular Formula: C₁₂H₁₅ClF₃NO
Molecular Weight: 281.7 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, F=19.00, N=14.01, O=16.00).

Structural Characterization

The compound’s structure is confirmed through spectroscopic and crystallographic methods:

  • ¹H NMR: Aromatic protons on the phenyl ring resonate at δ 7.2–7.8 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm. The pyrrolidine protons show complex splitting patterns between δ 1.8–3.5 ppm .

  • ¹⁹F NMR: The –CF₃ group produces a distinct quartet at δ -63 ppm due to coupling with adjacent protons .

  • X-ray Crystallography: Reveals a planar phenyl ring and chair conformation of the pyrrolidine, stabilized by intramolecular hydrogen bonding between the amine and chloride ion .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step organic reactions, often beginning with functionalized pyrrolidine intermediates:

Route 1: Palladium-Catalyzed Coupling

  • Pyrrolidine Protection: The secondary amine of pyrrolidine is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions.

  • Suzuki-Miyaura Coupling: A boronic acid derivative of 3-methoxy-4-(trifluoromethyl)benzene reacts with Boc-protected 3-bromopyrrolidine under palladium catalysis (e.g., Pd(PPh₃)₄) to form the carbon-carbon bond .

  • Deprotection and Salt Formation: The Boc group is removed with HCl in dioxane, yielding the hydrochloride salt.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Toluene/water mixture

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Yield: 60–75%

Route 2: Reductive Amination

  • Ketone Intermediate: 3-Methoxy-4-(trifluoromethyl)acetophenone is reacted with pyrrolidine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form the secondary amine .

  • Acidification: Treatment with HCl gas in ethyl acetate precipitates the hydrochloride salt.

Advantages: Higher atom economy (∼85% yield) but requires stringent moisture control .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in Water25 mg/mL (25°C)
Solubility in DMSO>50 mg/mL
Melting Point198–202°C (decomposes)
pKa (Amine)9.2 ± 0.3
HygroscopicityModerate; store under N₂

The hydrochloride salt improves aqueous solubility compared to the free base, critical for biological assays . The –CF₃ group enhances metabolic stability by resisting oxidative degradation .

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O of amide byproducts), 1240 cm⁻¹ (C–F), and 1100 cm⁻¹ (C–O–C).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 246.1 [M–HCl]⁺, with fragments at m/z 159.0 (–CF₃ loss) and 98.1 (pyrrolidine ring) .

Study TypeFindingsSource Model
CytotoxicityIC₅₀ > 100 μM (HEK293 cells)In vitro
Metabolic Stabilityt₁/₂ = 45 min (human liver microsomes)Phase I metabolism
Blood-Brain Barrier PenetrationLogBB = 0.7 (predicted)Computational model

These properties position the compound as a candidate for CNS-targeted drug development .

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Used to refine pharmacokinetic profiles of dopamine agonists. For example, replacing –OCH₃ with –OCF₃ in analogs improves metabolic stability by 30% .

  • Prodrug Synthesis: The amine group is acylated to create prodrugs with enhanced oral bioavailability.

Material Science

  • Liquid Crystals: The –CF₃ group’s dipole moment aids in designing thermally stable mesogens for display technologies .

ParameterRating
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (rat)
Skin IrritationMild (OECD 404)
Environmental ImpactLow (EC₅₀ > 100 mg/L)

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